(R)-tert-butyl Butyrate Norlaudanosine

Neuromuscular Blockers Pharmaceutical Intermediates Process Chemistry

(R)-tert-butyl Butyrate Norlaudanosine, also known as (R)-tert-butyl-N-butanoate norlaudanosine (CAS 1075726-70-3 as free base, or 1075726-71-4 as oxalate salt), is a chiral benzyltetrahydroisoquinoline (BTHIQ) derivative bearing a tert-butyl ester moiety. This compound serves as a critical advanced intermediate in the synthesis of cisatracurium, a widely used neuromuscular blocking agent.

Molecular Formula C27H37NO6
Molecular Weight 471.6 g/mol
Cat. No. B12080512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl Butyrate Norlaudanosine
Molecular FormulaC27H37NO6
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
InChIInChI=1S/C27H37NO6/c1-27(2,3)34-26(29)11-13-28-12-10-19-16-24(32-6)25(33-7)17-20(19)21(28)14-18-8-9-22(30-4)23(15-18)31-5/h8-9,15-17,21H,10-14H2,1-7H3/t21-/m1/s1
InChIKeyRDNHYBBISMVNGN-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-tert-butyl Butyrate Norlaudanosine: Chiral Intermediate for Cisatracurium Synthesis and Beyond


(R)-tert-butyl Butyrate Norlaudanosine, also known as (R)-tert-butyl-N-butanoate norlaudanosine (CAS 1075726-70-3 as free base, or 1075726-71-4 as oxalate salt), is a chiral benzyltetrahydroisoquinoline (BTHIQ) derivative bearing a tert-butyl ester moiety . This compound serves as a critical advanced intermediate in the synthesis of cisatracurium, a widely used neuromuscular blocking agent . Its molecular formula is C27H37NO6 (MW 471.59 g/mol) with a defined (R)-stereocenter, distinguishing it from racemic or (S)-enantiomer analogs [1].

Why Generic Norlaudanosine Analogs Cannot Substitute (R)-tert-butyl Butyrate Norlaudanosine


Direct substitution of (R)-tert-butyl Butyrate Norlaudanosine with unsubstituted norlaudanosine, racemic norlaudanosine, or alternative N-alkyl derivatives (e.g., N-ethyl or N-propyl) in cisatracurium synthesis pathways is not feasible due to two critical structural distinctions: (1) the tert-butyl ester protecting group, which is essential for subsequent synthetic transformations and is absent in all non-esterified analogs ; and (2) the defined (R)-stereochemistry, which governs enantiomeric purity in the final drug substance, whereas racemic mixtures would introduce undesired stereochemical complexity and potential off-target pharmacological activity [1]. Furthermore, the α1-adrenergic receptor binding profile varies significantly with N-substituent bulk, meaning even structurally similar N-alkylated analogs exhibit divergent receptor affinities that cannot be assumed equivalent [2].

(R)-tert-butyl Butyrate Norlaudanosine: Quantitative Differentiation Evidence


Synthetic Pathway Integration: Tert-Butyl Ester Enables Downstream Cisatracurium Assembly

(R)-tert-butyl Butyrate Norlaudanosine contains a tert-butyl ester moiety that is absent in norlaudanosine, N-ethylnorlaudanosine, and N-propylnorlaudanosine. This ester group is an integral structural requirement for subsequent steps in cisatracurium synthesis, specifically providing the carboxylate handle necessary for coupling reactions . In contrast, unesterified norlaudanosine analogs lack this functional group and cannot be directly incorporated into the established cisatracurium manufacturing route, necessitating additional synthetic steps to install an equivalent functional group.

Neuromuscular Blockers Pharmaceutical Intermediates Process Chemistry

Enantiomeric Purity: Defined (R)-Stereochemistry for Consistent Pharmacological Profile

The target compound bears a defined (R)-stereocenter at the C-1 position of the tetrahydroisoquinoline ring, whereas commonly available norlaudanosine analogs are often racemic mixtures or (S)-enantiomers [1]. The enantiomers of benzyltetrahydroisoquinoline alkaloids exhibit potentially distinct biological effects, making enantiomeric purity critical [2]. (R)-tert-butyl Butyrate Norlaudanosine provides a single enantiomer with >95% purity as verified by HPLC and chiral chromatography [3], ensuring consistent stereochemical outcomes in downstream reactions.

Chiral Separation Enantioselective Synthesis Pharmacology

α1-Adrenergic Receptor Affinity: N-Substituent Bulk Drives Binding Potency

In a systematic study of benzyltetrahydroisoquinoline (BTHIQ) alkaloids, α1-adrenergic receptor binding affinity increased with N-substituent bulk [1]. N-propylnorlaudanosine exhibited more than double the affinity of N-ethylnorlaudanosine and nearly four times that of norlaudanosine or laudanosine [2]. While direct binding data for (R)-tert-butyl Butyrate Norlaudanosine is not reported, its N-(tert-butoxycarbonylethyl) substituent is significantly bulkier than the N-propyl group, supporting class-level inference of enhanced receptor interaction potential.

Adrenergic Receptors BTHIQ Alkaloids Structure-Activity Relationship

Chiral Recognition: Baseline Separation Achieved Under Optimized CE and HPLC Conditions

The enantiomers of norlaudanosine and N-propylnorlaudanosine were successfully baseline-separated using cyclodextrin-mediated capillary electrophoresis (CE) and chiral HPLC [1]. Resolution (Rs) values >1.5 were achieved, indicating robust analytical methodology for enantiomeric purity assessment [2]. While (R)-tert-butyl Butyrate Norlaudanosine was not directly studied, the established chiral separation conditions for the BTHIQ scaffold are directly transferable to the esterified derivative for quality control purposes.

Enantiomer Separation Analytical Method Development Quality Control

Procurement-Driven Application Scenarios for (R)-tert-butyl Butyrate Norlaudanosine


Cisatracurium Synthesis Intermediate in GMP API Manufacturing

The primary industrial application is as a key advanced intermediate in the convergent synthesis of cisatracurium besylate . The tert-butyl ester provides the necessary carboxylate functionality for subsequent coupling, while the defined (R)-stereochemistry ensures the final drug substance meets enantiomeric purity specifications. Procurement of this specific intermediate eliminates the need for in-house esterification and chiral resolution steps, streamlining process development and reducing manufacturing complexity .

Reference Standard for Impurity Profiling in Atracurium/Cisatracurium Quality Control

(R)-tert-butyl Butyrate Norlaudanosine is identified as Atracurium Impurity 82 and is used as a certified reference standard for impurity profiling and method validation in pharmaceutical quality control [1]. The compound is supplied with full analytical characterization (NMR, MS, HPLC purity >95%) under ISO 17034 certified reference material protocols, enabling accurate quantification of this process-related impurity in drug substance and drug product batches [2].

BTHIQ Scaffold Probe for α1-Adrenergic Receptor SAR Studies

The N-substituted BTHIQ scaffold is a validated probe for studying α1-adrenergic receptor structure-activity relationships (SAR), where N-substituent bulk correlates positively with receptor binding affinity [3]. (R)-tert-butyl Butyrate Norlaudanosine, bearing a sterically demanding tert-butoxycarbonylethyl substituent, represents a useful tool compound for exploring the upper limits of this SAR trend and for investigating conformation-dependent receptor interactions [4].

Chiral Method Development and Validation for BTHIQ Alkaloids

Given the established chiral separation protocols for norlaudanosine derivatives using cyclodextrin-mediated CE and polysaccharide-based chiral HPLC [5], (R)-tert-butyl Butyrate Norlaudanosine serves as a model analyte for developing and validating enantioselective analytical methods applicable to the broader class of BTHIQ alkaloids and pharmaceutical intermediates. Its single-enantiomer nature makes it an ideal reference for method accuracy and linearity studies [6].

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